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Compound of Interest

Compound Name: Spiro[2.3]hexane-1-carboxylic Acid

Cat. No.: B105017

An In-Depth Technical Guide to the Physical Properties of Spiro[2.3]hexane-1-carboxylic
Acid

Introduction

Spiro[2.3]hexane-1-carboxylic acid is a saturated bicyclic organic compound featuring a
cyclopropane ring and a cyclobutane ring sharing a single carbon atom—the spiro center. This
unique structural motif imparts significant ring strain and conformational rigidity. In the fields of
medicinal chemistry and drug development, such rigid scaffolds are of immense interest. They
serve as valuable building blocks for creating conformationally "frozen" analogues of
biologically active molecules, allowing researchers to probe specific binding conformations and
enhance selectivity for pharmacological targets.[1][2] For instance, derivatives of the
spiro[2.3]hexane core have been explored as constrained analogues of important
neurotransmitters like y-aminobutyric acid (GABA) and L-glutamic acid.[2][3] A thorough
understanding of the fundamental physical and spectroscopic properties of Spiro[2.3]hexane-
1-carboxylic Acid is therefore essential for its effective utilization in synthesis and as a
molecular probe.

This guide provides a comprehensive overview of the key physicochemical and spectroscopic
characteristics of Spiro[2.3]hexane-1-carboxylic Acid, supported by experimental data and
established analytical principles. It is intended for researchers, scientists, and professionals in
drug development who require a detailed technical reference for this compound.
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Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity.
Spiro[2.3]hexane-1-carboxylic Acid is unambiguously defined by its molecular formula, CAS
registry number, and structural descriptors.

Identifier Value Reference
CAS Number 17202-56-1 [4]
Molecular Formula C7H1002 [4][5]
Molecular Weight 126.15 g/mol [4]
spiro[2.3]hexane-1-carboxylic
IUPAC Name ) [4]
acid
SMILES ClCcC2(Cc1r)ccac(=0)0 [6][7]
VVSCGNLRDCLHAN-
InChiKey [41[6][7]

UHFFFAOYSA-N

The spatial arrangement of atoms in Spiro[2.3]hexane-1-carboxylic Acid is depicted below.
The spirocyclic fusion of the three- and four-membered rings creates a highly strained and
three-dimensional structure.

Figure 1: 2D Structure of Spiro[2.3]lhexane-1-carboxylic Acid

Physicochemical Properties

The physical state and behavior of a compound under various conditions are dictated by its
physicochemical properties. These parameters are critical for designing experimental protocols,
including reaction setups, purification methods, and formulation strategies.
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Property Value Reference
Melting Point 41.53 °C [6]

Boiling Point 223.35°C [6]

239.9 °C at 760 mmHg [5]

Density 1.1 g/cm3 [6]

1.22 g/cm? (5]

Water Solubility

7694.68 mg/L

[6]

Flash Point 97.92 °C [6]
107.9 °C [5]

pKa (Predicted) ~4-5 [8]
XLogP3 1.4 [4]

Note on pKa: While an experimental pKa value is not readily available in the cited literature, the
value for a typical aliphatic carboxylic acid is expected to be in the range of 4 to 5.[8] This
acidity is a key determinant of the compound's charge state in agueous solutions, influencing
its solubility and interactions with biological systems.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides a fingerprint of a molecule's structure. For Spiro[2.3]hexane-
1-carboxylic Acid, a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance
(NMR) Spectroscopy, and Mass Spectrometry (MS) offers a definitive confirmation of its
identity.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the carboxylic acid functional group due
to its distinct vibrational modes.[9] The spectrum is characterized by two prominent features: a
very broad O-H stretching band and a sharp, strong C=0 stretching band.[10]
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e O-H Stretch: A hallmark of a hydrogen-bonded carboxylic acid is an extremely broad
absorption band appearing between 2500 and 3300 cm~1.[9] This broadening is a direct
conseqguence of the strong intermolecular hydrogen bonding that forms a dimeric structure in
the solid or liquid state.

e C=0 Stretch: A strong, sharp absorption peak is expected between 1710 and 1760 cm~1.[9]
For a saturated, dimeric carboxylic acid like this one, the peak typically appears around 1710
cm~1[9][10]

e C-O Stretch: The stretching vibration of the C-O single bond gives rise to a medium-intensity
peak in the 1210-1320 cm~* region.[10]

e O-H Bend: An out-of-plane O-H bending vibration (wag) can often be observed as a broad,
medium-intensity peak around 900-960 cm~1.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

e H NMR:

o Carboxyl Proton (-COOH): The most downfield signal is expected for the acidic proton,
typically appearing as a broad singlet around 12 3.[9] Its chemical shift can be sensitive to
concentration and the choice of solvent due to variations in hydrogen bonding.

o Aliphatic Protons: The ten protons on the cyclopropane and cyclobutane rings will produce
complex multiplets in the upfield region, likely between 1.0 and 2.5 d. The constrained
nature of the spirocyclic system will lead to distinct chemical shifts for axial and equatorial
protons, and complex splitting patterns due to geminal and vicinal coupling.

e 13C NMR:

o Carbonyl Carbon (-C=0): The carbon of the carboxyl group is expected to resonate in the
downfield region, typically between 165 and 185 o for a saturated acid.[9]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://www.spectroscopyonline.com/view/co-bond-part-iii-carboxylic-acids
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Spiro Carbon: The quaternary spiro carbon, being bonded to four other carbons, will
appear as a singlet with a chemical shift that reflects its unique electronic environment.

o Aliphatic Carbons: The remaining five CH and CH: carbons of the rings will appear in the
upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound and can provide structural information through analysis of its fragmentation
patterns.

e Molecular lon: In high-resolution mass spectrometry (HRMS), the exact mass of the
molecular ion can be measured with high precision. For C7H1002, the predicted monoisotopic
mass is 126.06808 Da.[7]

e Adducts: In techniques like electrospray ionization (ESI), common adducts are observed.
Predicted m/z values include [M+H]* at 127.07536, [M+Na]* at 149.05730, and [M-H]~ at
125.06080.[7]

e Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the
carboxyl group (a mass of 45 Da) via alpha-cleavage. Other fragmentations would involve
the cleavage of the strained cyclobutane and cyclopropane rings.

Standardized Protocol for Physicochemical
Characterization

To ensure data integrity and reproducibility, a multi-technique approach is essential for the
characterization of a research compound like Spiro[2.3]hexane-1-carboxylic Acid. The
following workflow outlines a self-validating system where each analytical method provides
orthogonal data to confirm the structure and purity.

Figure 2: Experimental workflow for compound characterization.

Step-by-Step Methodology

e Sample Preparation:
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o Ensure the sample is dry and free of residual solvents. For NMR analysis, accurately
weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds). The choice of solvent is critical; CDCls is standard, but
DMSO-de may be preferred to ensure the acidic proton is clearly observed.

e Infrared (IR) Spectroscopy:

o Technique: Attenuated Total Reflectance (ATR) is preferred for its simplicity and minimal
sample preparation.

o Procedure: Place a small amount of the solid sample directly on the ATR crystal. Acquire
the spectrum over a range of 4000-400 cm~1.

o Validation: Confirm the presence of the broad O-H stretch (~2500-3300 cm~1) and the
strong C=0 stretch (~1710 cm~1). The absence of significant impurities (e.g., no broad -
OH from water around 3400 cm~1) contributes to purity assessment.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for sufficient
resolution of the complex aliphatic signals.

o Experiments:

» 1H NMR: Acquire a standard proton spectrum. Integrate all signals to verify the proton
count matches the expected 10 aliphatic protons and 1 acidic proton.

» 13C NMR: Acquire a proton-decoupled carbon spectrum. Confirm the presence of 7
distinct carbon signals, including the downfield carboxyl carbon.

o Validation: The combination of tH and 3C NMR should account for every atom in the
molecule's core structure. The chemical shifts must be consistent with a saturated
spirocyclic carboxylic acid.

e High-Resolution Mass Spectrometry (HRMS):

o Technique: Use ESI coupled with a high-resolution analyzer (e.g., TOF or Orbitrap).
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o Procedure: Prepare a dilute solution of the sample in a suitable solvent like methanol or
acetonitrile. Infuse the sample into the mass spectrometer.

o Validation: The measured mass of the molecular ion (or its common adducts) must match
the theoretical exact mass for C7H1002 within a narrow tolerance (typically < 5 ppm). This
provides unequivocal confirmation of the molecular formula.

Conclusion

Spiro[2.3]hexane-1-carboxylic Acid is a structurally unique and chemically significant
molecule. Its key physical properties—a low melting point of 41.53 °C, a high boiling point of
approximately 223-240 °C, and moderate water solubility—define its handling and application
in a laboratory setting.[5][6] The spectroscopic profile is dominated by the characteristic
signatures of the carboxylic acid group, including a broad O-H stretch in the IR spectrum and a
downfield proton signal near 12 & in the *H NMR spectrum.[9] The rigid, strained spirocyclic
core presents a distinct fingerprint in the aliphatic region of NMR spectra. A systematic
characterization workflow employing orthogonal analytical techniques is crucial for verifying the
identity and purity of this compound, ensuring its reliable use as a valuable building block in the
synthesis of novel, conformationally constrained molecules for research and development.
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[https://www.benchchem.com/product/b105017#spiro-2-3-hexane-1-carboxylic-acid-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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